

Bradykinin (acetate) structure and chemical properties.

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Compound of Interest

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An In-depth Technical Guide to **Bradykinin (Acetate)**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological signaling of bradykinin, with a focus on its acetate salt form. Detailed experimental protocols and structured data are included to support research and development activities.

Bradykinin: Structure and Chemical Identity

Bradykinin is a potent nonapeptide (a peptide containing nine amino acid residues) that belongs to the kinin group of proteins.^{[1][2]} It is a physiologically and pharmacologically active peptide involved in various processes, including inflammation, vasodilation, smooth muscle contraction, and pain.^{[1][3]} The acetate salt of bradykinin is commonly used in research settings.

1.1 Amino Acid Sequence and Structure

The primary structure of bradykinin consists of a nine-amino acid chain with arginine residues at both the N- and C-termini.^[4]

- One-Letter Code: RPPGFSPFR^{[2][5]}
- Three-Letter Code: Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg^{[1][4]}

Physicochemical Properties

The chemical and physical properties of **bradykinin (acetate)** are critical for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of **Bradykinin (Acetate)**

Property	Value	References
Chemical Formula	C ₅₀ H ₇₃ N ₁₅ O ₁₁	[1][2][4]
Molecular Weight	1060.21 g/mol (Free Base)	[2][4]
CAS Number	58-82-2 (Bradykinin)	[1][6]
6846-03-3 (Bradykinin Acetate)	[7][8]	
Appearance	White to off-white lyophilized solid/powder	[9]
Isoelectric Point (pI)	12.0	
Purity (HPLC)	Typically ≥95% to ≥98%	[6][10]

2.1 Solubility and Storage

Proper dissolution and storage are vital to maintain the integrity and activity of bradykinin peptides.

Table 2: Solubility and Storage Recommendations for **Bradykinin (Acetate)**

Parameter	Recommendation	References
Solubility	Water: ~1 mg/mL	[6]
0.1 M Acetic Acid: 25 mg/mL	[9]	
PBS (pH 7.2): ~2 mg/mL	[7]	
DMSO: ~12 mg/mL	[7]	
Ethanol: ~10 mg/mL	[7]	
Long-Term Storage (Lyophilized)	Store at -20°C or -80°C in a desiccated environment. Stable for years.	[7][11]
Short-Term Storage (Lyophilized)	Refrigeration at 4°C is acceptable for several weeks.	[11]
Storage (Reconstituted Solution)	Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.	[7][11]

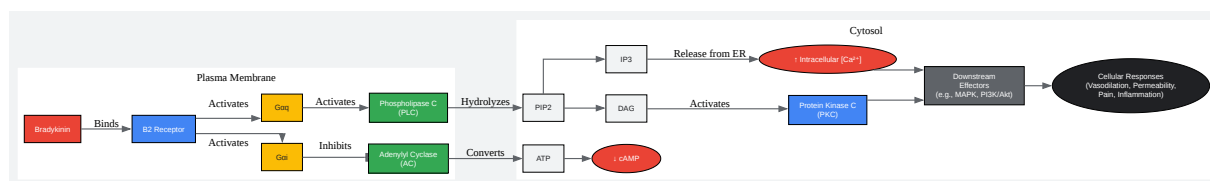
Biological Activity and Signaling Pathways

Bradykinin exerts its effects by binding to two specific G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[12][13][14]

- B2 Receptor (B2R): This receptor is constitutively expressed in various healthy tissues and is responsible for most of the acute physiological effects of bradykinin, including vasodilation.
[14][15][16]
- B1 Receptor (B1R): The expression of this receptor is typically low in healthy tissues but is induced by tissue injury, inflammation, and cytokines. It is primarily activated by des-Arg⁹-bradykinin, a metabolite of bradykinin, and is implicated in chronic inflammatory conditions.
[12][15][17]

3.1 Bradykinin B2 Receptor Signaling Cascade

Upon binding of bradykinin, the B2 receptor activates multiple intracellular signaling pathways, primarily through coupling with Gαq and Gαi proteins.[14][16][18]

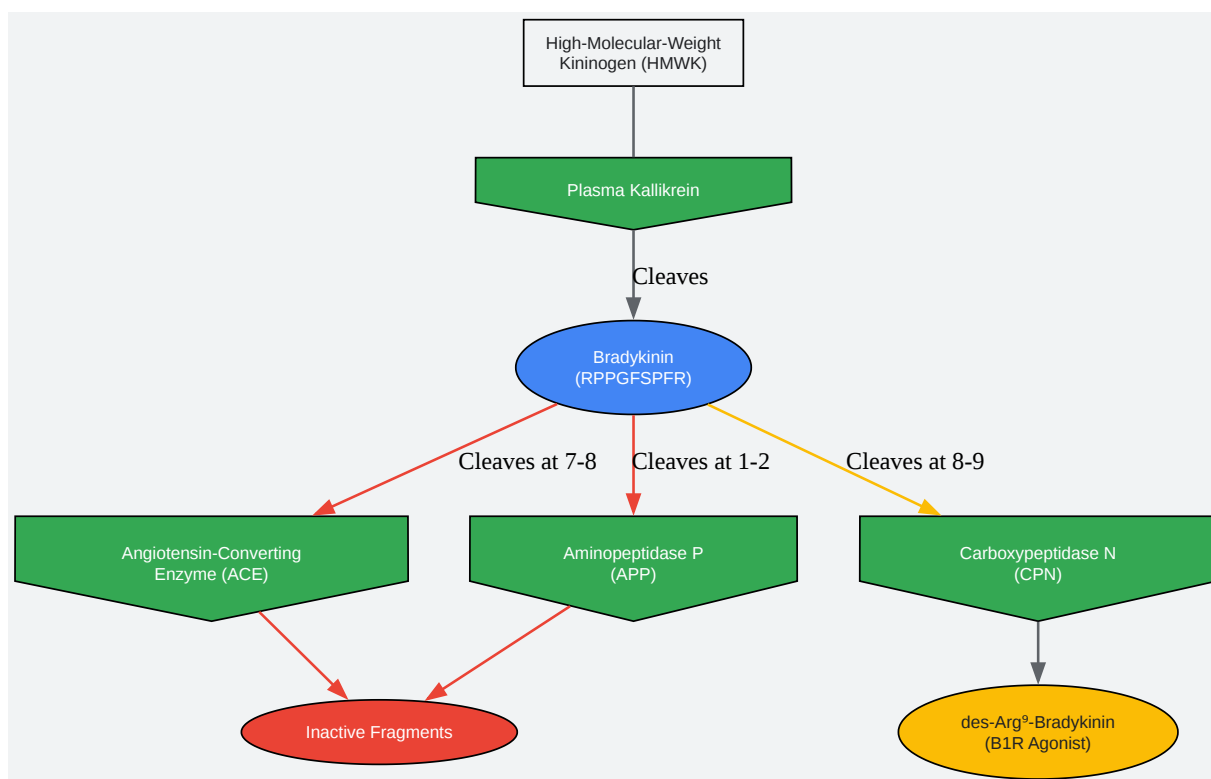


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Caption: Bradykinin B2 Receptor Signaling Pathway.

3.2 Bradykinin Formation and Degradation

Bradykinin is produced from its precursor, high-molecular-weight kininogen (HMWK), by the enzyme plasma kallikrein.[1][19] Its biological activity is terminated by rapid degradation by several enzymes known as kininases.



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Caption: Bradykinin Formation and Metabolism.

Experimental Protocols and Methodologies

The following sections outline standard protocols for the synthesis, purification, analysis, and biological assessment of bradykinin.

4.1 Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing bradykinin and its analogs.[20]

- Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.
- Methodology:
 - Resin Preparation: Start with a suitable resin, such as a Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (Arginine), with its side chain protected (e.g., with Pbf).[20]
 - Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed using a mild base, commonly 20% piperidine in dimethylformamide (DMF).
 - Coupling: The next N- α -Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form a new peptide bond.
 - Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (Phe, Pro, Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).
 - Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[20]
 - Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, then collected by centrifugation.

4.2 Purification by RP-HPLC

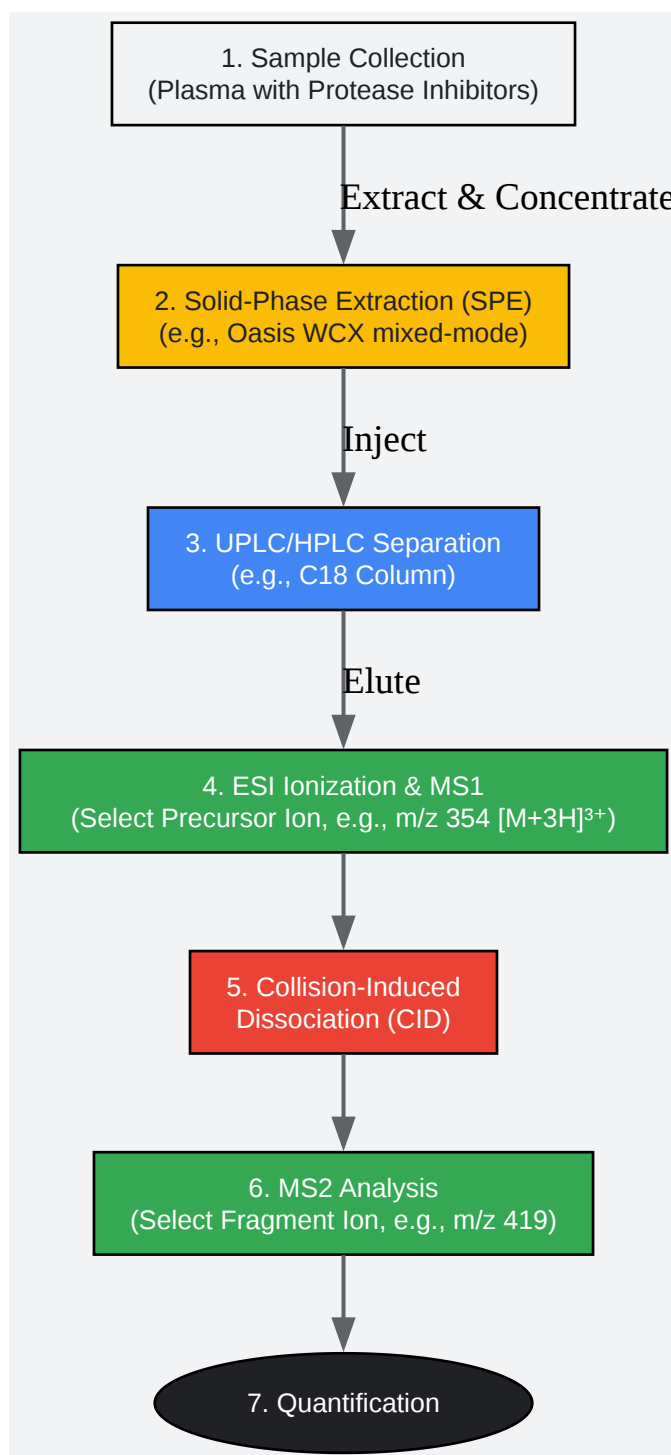
The crude synthetic peptide requires purification, which is most effectively achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][20]

- Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

- Typical Protocol:[10][21]
 - Column: C18 analytical or preparative column.
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
 - Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
 - Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-60 minutes. For bradykinin, isocratic elution at around 21% ACN can also be effective for purification.[10]
 - Detection: UV absorbance at 214 nm and 280 nm.
 - Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and analyzed for purity by analytical HPLC and for identity by mass spectrometry.
 - Lyophilization: The pure fractions are lyophilized to obtain the final peptide as a fluffy white powder.

4.3 Analysis and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bradykinin in complex biological matrices like human plasma.[22][23]



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Caption: LC-MS/MS Workflow for Bradykinin Quantification.

4.4 B2 Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (e.g., K_i , IC_{50}) of test compounds for the bradykinin B2 receptor.^[16]

- Principle: The assay measures the ability of a test compound to compete with a labeled ligand (typically a radiolabeled or fluorescently labeled bradykinin analog) for binding to the B2 receptor.
- Materials:
 - Cell membranes prepared from a cell line overexpressing the human B2 receptor (e.g., CHO or HEK293 cells).
 - Labeled Ligand: e.g., [3H]-Bradykinin.
 - Assay Buffer: e.g., 25 mM HEPES, 1 mM $CaCl_2$, 5 mM $MgCl_2$, 0.2% BSA, pH 7.4.
 - Test compounds at various concentrations.
 - Glass fiber filters and a cell harvester for separating bound from free ligand.
- Methodology:^[16]^[24]
 - Reaction Setup: In a 96-well plate, combine the cell membranes, the labeled ligand (at a fixed concentration near its K_d), and varying concentrations of the unlabeled test compound.
 - Incubation: Incubate the mixture at room temperature (e.g., for 60-90 minutes) to allow binding to reach equilibrium.
 - Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound ligand, while the unbound ligand passes through.
 - Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.
 - Detection: Quantify the amount of labeled ligand bound to the filters. For radioligands, this is done using a scintillation counter.

- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

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